Cas no 15516-43-5 ((2-Methylphenoxy)acetyl chloride)
(2-Methylphenoxy)acetyl chloride Chemical and Physical Properties
Names and Identifiers
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- (2-Methylphenoxy)acetyl chloride
- 2-(o-tolyloxy)acetyl chloride
- 2-methylphenyloxyacetyl chloride
- o-Kresoxyacetylchlorid
- o-tolyloxy-acetyl chloride
- o-Tolyloxy-acetylchlorid
- CS-0281985
- EN300-238854
- VS-04656
- BBL014862
- 15516-43-5
- STL197271
- ALBB-011202
- (2-methylphenoxy)acetic acid chloride
- Acetyl chloride, (2-methylphenoxy)-
- Acetyl chloride, 2-(2-methylphenoxy)-
- F2190-0102
- 2-(2-methylphenoxy)acetyl chloride
- RZUPIOFRAVBUAA-UHFFFAOYSA-N
- 2-methylphenoxyacetyl chloride
- MFCD11107992
- AKOS000346224
- SCHEMBL1736033
- DTXSID90493508
- 2-(2-methylphenoxy)ethanoyl chloride
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- MDL: MFCD11107992
- Inchi: 1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
- InChI Key: RZUPIOFRAVBUAA-UHFFFAOYSA-N
- SMILES: ClC(COC1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 184.02900
- Monoisotopic Mass: 184.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.13920
(2-Methylphenoxy)acetyl chloride Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2-Methylphenoxy)acetyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356865-25mg |
(2-methylphenoxy)acetyl chloride |
15516-43-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356865-50mg |
(2-methylphenoxy)acetyl chloride |
15516-43-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M356865-250mg |
(2-methylphenoxy)acetyl chloride |
15516-43-5 | 250mg |
$ 210.00 | 2022-06-03 | ||
| abcr | AB378856-500 mg |
(2-Methylphenoxy)acetyl chloride |
15516-43-5 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB378856-1 g |
(2-Methylphenoxy)acetyl chloride |
15516-43-5 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB378856-5 g |
(2-Methylphenoxy)acetyl chloride |
15516-43-5 | 5g |
€907.00 | 2023-04-25 | ||
| Enamine | EN300-238854-1g |
2-(2-methylphenoxy)acetyl chloride |
15516-43-5 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-238854-5g |
2-(2-methylphenoxy)acetyl chloride |
15516-43-5 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-238854-10g |
2-(2-methylphenoxy)acetyl chloride |
15516-43-5 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-238854-0.05g |
2-(2-methylphenoxy)acetyl chloride |
15516-43-5 | 95% | 0.05g |
$612.0 | 2024-06-19 |
(2-Methylphenoxy)acetyl chloride Suppliers
(2-Methylphenoxy)acetyl chloride Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on (2-Methylphenoxy)acetyl chloride
Introduction to (2-Methylphenoxy)acetyl chloride (CAS No. 15516-43-5)
(2-Methylphenoxy)acetyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 15516-43-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This acyl chloride derivative features a unique structural motif, combining a phenolic ether moiety with an acyl chloride functional group, making it a versatile intermediate in synthetic chemistry. The presence of the 2-methylphenoxy group introduces a degree of steric hindrance and electronic tunability, which can be exploited in the design of novel molecules with tailored biological activities.
The compound’s utility stems from its reactivity as an acylating agent, where the acyl chloride moiety readily participates in nucleophilic substitution reactions to form amides, esters, and other derivatives. This property makes (2-Methylphenoxy)acetyl chloride a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its application extends to the preparation of bioactive compounds, including potential drug candidates that target various therapeutic areas.
In recent years, advancements in medicinal chemistry have highlighted the importance of acylated derivatives in drug development. The (2-Methylphenoxy)acetyl chloride scaffold has been incorporated into several research efforts aimed at modulating enzyme activity and receptor interactions. For instance, studies have demonstrated its role in synthesizing inhibitors for enzymes involved in metabolic pathways and inflammatory responses. The methyl group at the para position of the phenol ring enhances lipophilicity, which can improve membrane permeability and oral bioavailability—key factors in drug design.
One notable application of (2-Methylphenoxy)acetyl chloride is in the synthesis of peptide mimetics. Peptides are crucial signaling molecules in biological systems, but their short half-lives and poor oral bioavailability limit their therapeutic use. By acylating peptide fragments or mimetic structures with this compound, researchers can enhance stability and bioavailability while retaining or improving biological activity. Such modifications are essential for developing next-generation drugs that address limitations associated with traditional peptide-based therapies.
Moreover, the CAS No. 15516-43-5 identifier ensures consistency and traceability in laboratory settings, facilitating reproducibility across different research groups. This standardization is critical for academic and industrial applications where precise chemical characterization is paramount. The compound’s purity and stability under controlled conditions further underscore its suitability for high-throughput screening and large-scale synthesis.
Recent innovations in synthetic methodologies have expanded the utility of (2-Methylphenoxy)acetyl chloride beyond traditional acylation reactions. Transition-metal-catalyzed cross-coupling reactions, for example, have enabled novel transformations that were previously inaccessible. These techniques allow for the introduction of diverse functional groups adjacent to the acyl chloride moiety, opening doors to more complex molecular architectures. Such developments align with broader trends in synthetic organic chemistry toward greener and more efficient processes.
The pharmaceutical industry has also explored (2-Methylphenoxy)acetyl chloride as a precursor for heterocyclic compounds. Heterocycles are prevalent in biologically active molecules due to their ability to mimic natural product scaffolds and interact with biological targets in specific ways. By incorporating this acyl chloride into cyclization reactions or subsequent functionalization steps, researchers can generate novel heterocyclic derivatives with potential therapeutic benefits. This approach has been particularly fruitful in the development of antiviral and anticancer agents.
From a computational chemistry perspective, virtual screening methods have been employed to identify promising derivatives of (2-Methylphenoxy)acetyl chloride based on predicted binding affinities to biological targets. Machine learning algorithms can analyze large datasets to optimize molecular properties such as solubility, metabolic stability, and pharmacokinetic profiles. These computational tools complement experimental efforts by providing rapid assessments of candidate compounds before they enter costly synthesis rounds.
The environmental impact of chemical synthesis has prompted investigations into sustainable alternatives for producing (2-Methylphenoxy)acetyl chloride. Catalytic processes that minimize waste and energy consumption are being prioritized in both academic laboratories and industrial settings. Such green chemistry approaches not only reduce costs but also align with regulatory pressures to minimize hazardous byproducts throughout drug development pipelines.
In conclusion, (2-Methylphenoxy)acetyl chloride (CAS No. 15516-43-5) represents a versatile intermediate with broad applications across pharmaceutical research and synthetic chemistry. Its unique structural features enable diverse chemical transformations that contribute to the discovery of novel bioactive compounds. As methodologies evolve toward more efficient and sustainable practices, this compound will continue to play a pivotal role in advancing medicinal chemistry discoveries.
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